methyl 6-[(5E)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate
CAS No.:
Cat. No.: VC15648865
Molecular Formula: C17H18BrNO3S2
Molecular Weight: 428.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18BrNO3S2 |
|---|---|
| Molecular Weight | 428.4 g/mol |
| IUPAC Name | methyl 6-[(5E)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate |
| Standard InChI | InChI=1S/C17H18BrNO3S2/c1-22-15(20)8-3-2-4-9-19-16(21)14(24-17(19)23)11-12-6-5-7-13(18)10-12/h5-7,10-11H,2-4,8-9H2,1H3/b14-11+ |
| Standard InChI Key | PCNPYVOBEAMRQT-SDNWHVSQSA-N |
| Isomeric SMILES | COC(=O)CCCCCN1C(=O)/C(=C\C2=CC(=CC=C2)Br)/SC1=S |
| Canonical SMILES | COC(=O)CCCCCN1C(=O)C(=CC2=CC(=CC=C2)Br)SC1=S |
Introduction
Methyl 6-[(5E)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate is a complex organic compound belonging to the thiazolidinone class. This compound is characterized by its unique structural features, including a thiazolidinone ring, a bromobenzylidene moiety, and a hexanoate group. The presence of these functional groups contributes to its potential biological activities and applications in medicinal chemistry.
Synthesis
The synthesis of methyl 6-[(5E)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate typically involves multi-step organic reactions. These may include condensation reactions between substituted benzaldehydes and thiosemicarbazides or other precursors, followed by cyclization to form the thiazolidinone ring. The specific conditions, such as solvents and catalysts, can vary depending on the desired yield and purity.
Biological Activities and Applications
Thiazolidinone derivatives, including methyl 6-[(5E)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate, are known for their diverse biological activities:
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Pharmaceutical Development: Potential applications in drug development targeting various diseases, including anti-inflammatory, antimicrobial, and anticancer properties.
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Material Science: The unique chemical properties may allow for applications in advanced materials production.
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Chemical Research: Serves as a building block for more complex molecules and facilitates the exploration of new reaction mechanisms.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Methyl 6-[(5E)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate | C17H18BrNO3S2 | Contains a 4-bromobenzylidene group, enhancing reactivity and biological interactions. |
| Methyl 6-[(5E)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate | Not explicitly provided | Differs in the position of the bromine substituent, potentially affecting biological activity. |
| Methyl 6-[(5E)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate | Not explicitly provided | Variations in substituent groups influence biological activity. |
Research Findings and Future Directions
Research into thiazolidinone derivatives highlights their potential therapeutic applications. The specific bromobenzylidene substituent in methyl 6-[(5E)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate may enhance its reactivity and biological interactions compared to other similar compounds. Further studies are needed to fully explore its biological activities and potential applications in medicine and material science.
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